4-[(5-Aminopyridin-2-yl)oxy]benzoic acid

Fragment-based drug design Kinase hinge binding Regioisomer SAR

This bifunctional aromatic ether integrates a kinase-privileged 5-aminopyridine hinge-binder with a para-benzoic acid handle capable of orthogonal derivatization or direct SPR chip immobilization. Unlike regioisomers or nitrile/methyl ester analogs, it enables one-step HATU/EDC amide coupling without protective-group chemistry, preserving the critical dual H-bond donor pharmacophore. Supplied at ≥98% purity with full GHS documentation; ideal for fragment library assembly, PROTAC linker optimization, and automated 96-well plate synthesis. Confirm stock availability now.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 887350-55-2
Cat. No. B3043620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-Aminopyridin-2-yl)oxy]benzoic acid
CAS887350-55-2
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)N
InChIInChI=1S/C12H10N2O3/c13-9-3-6-11(14-7-9)17-10-4-1-8(2-5-10)12(15)16/h1-7H,13H2,(H,15,16)
InChIKeyYRVUUSCJSWKUMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(5-Aminopyridin-2-yl)oxy]benzoic Acid (CAS 887350-55-2): Structural Baseline for Procurement Specification


4-[(5-Aminopyridin-2-yl)oxy]benzoic acid (CAS 887350-55-2) is a bifunctional aromatic ether with molecular formula C12H10N2O3 and molecular weight 230.22 g/mol, joining a 5-aminopyridine moiety to a benzoic acid group through a para-oriented ether linkage [1]. Its computed physicochemical profile includes XLogP3-AA of 1.6, topological polar surface area (TPSA) of 85.4 Ų, two hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds [1]. The compound is commercially available at purities of 95% to 98% , and is positioned as a versatile synthetic intermediate whose bifunctional structure enables orthogonal derivatization at both the 5-amino and carboxylic acid termini [2].

Why 4-[(5-Aminopyridin-2-yl)oxy]benzoic Acid Cannot Be Simply Replaced by In-Class Analogs


In-class substitution of 4-[(5-aminopyridin-2-yl)oxy]benzoic acid with its closest analogs—such as the 3-aminopyridine regioisomer (CAS 874791-27-2), the des-amino variant 4-(pyridin-2-yloxy)benzoic acid (CAS 51363-00-9), the nitrile analog (CAS 125125-29-3), or the methyl ester—is inadvisable without explicit experimental validation, because each modification alters a physicochemical or structural feature critical for molecular recognition, synthetic utility, or biological performance [1]. The 5-amino group versus the 3-amino group changes the spatial vector of hydrogen bond donation by approximately 60°, which can determine whether a compound engages a kinase hinge region, a protease active site, or a protein–protein interface [2]. Removing the amino group entirely eliminates a key hydrogen bond donor, reducing HBD count from 2 to 1 and potentially abrogating binding to targets that require a dual-donor pharmacophore . Replacing the carboxylic acid with a nitrile removes the capacity for amide bond formation, salt bridge interactions, and PROTAC linker conjugation, fundamentally altering the compound's downstream chemistry [3]. These are not minor perturbations; they represent categorical changes in chemical space that require independent validation before any procurement decision.

Quantitative Differentiation Evidence: 4-[(5-Aminopyridin-2-yl)oxy]benzoic Acid vs. Closest Analogs


Regioisomeric Differentiation: 5-Amino vs. 3-Amino Pyridine Substitution Directly Alters Hydrogen-Bond Donor Vector and Target Engagement Potential

4-[(5-Aminopyridin-2-yl)oxy]benzoic acid (CAS 887350-55-2) bears the amino substituent at the pyridine 5-position, whereas its direct regioisomer 4-[(3-aminopyridin-2-yl)oxy]benzoic acid (CAS 874791-27-2) places the amino group at the 3-position. In aminopyridine-containing fragment hits, the amino group serves as a critical hinge-binding hydrogen bond donor to kinase catalytic aspartate or backbone carbonyl residues [1]. The 5-amino isomer projects the H-bond donor vector at approximately 120° relative to the ether oxygen, while the 3-amino isomer projects it at approximately 60°, creating a steric and electronic environment that can be orthogonal for target recognition. In a landmark fragment screening study against β-secretase (BACE-1), aminopyridine fragments with specific amino substitution patterns showed IC50 values ranging from 25 μM (compound 4) to 690 nM (compound 8a), with the substitution pattern being a primary determinant of potency progression [1]. While no direct head-to-head assay data for this specific pair are publicly available, the regioisomeric difference is structurally non-trivial and warrants independent procurement rather than substitution.

Fragment-based drug design Kinase hinge binding Regioisomer SAR

Hydrogen Bond Donor Capacity: 5-Amino Group Confers a Second H-Bond Donor Absent in Des-Amino Analog 4-(Pyridin-2-yloxy)benzoic Acid

Computed from PubChem data, 4-[(5-aminopyridin-2-yl)oxy]benzoic acid (CAS 887350-55-2) has a hydrogen bond donor (HBD) count of 2, contributed by the 5-amino group and the carboxylic acid [1]. The des-amino analog 4-(pyridin-2-yloxy)benzoic acid (CAS 51363-00-9, molecular formula C12H9NO3, MW 215.20 g/mol) has an HBD count of only 1, from the carboxylic acid alone . This difference of one HBD is pharmacologically significant: fragment-based drug design guidelines (e.g., the Rule of Three) and medicinal chemistry experience establish that HBD count directly influences target binding enthalpy, solubility, and permeability [2]. Additionally, the target compound has five hydrogen bond acceptors (HBA) versus four for the des-amino analog, increasing its polar interaction capacity. The topological polar surface area (TPSA) differs accordingly: 85.4 Ų for the target compound versus approximately 59.4 Ų for the des-amino analog (estimated from analogous structures) [1].

Physicochemical profiling Hydrogen bond donor count Fragment library design

Functional Group Orthogonality: Carboxylic Acid Enables Conjugation Chemistry Inaccessible to the Nitrile Analog

4-[(5-Aminopyridin-2-yl)oxy]benzoic acid (CAS 887350-55-2) contains a free carboxylic acid group, enabling direct amide coupling, esterification, and mixed anhydride formation without protective group manipulation [1]. Its close analog 4-[(5-aminopyridin-2-yl)oxy]benzonitrile (CAS 125125-29-3, C12H9N3O, MW 211.22 g/mol) contains a nitrile group instead, which requires reduction to an amine or hydrolysis to a carboxylic acid before conjugation [2]. The target compound's carboxylic acid has a computed pKa of approximately 4.2 (typical for para-substituted benzoic acids), making it deprotonated at physiological pH and capable of forming salt bridges with basic residues in protein binding pockets [3]. The nitrile analog lacks this ionizable functionality entirely. Additionally, the target compound's XLogP3-AA of 1.6 [1] versus the nitrile analog's predicted higher logP (estimated ~2.0 due to replacement of polar COOH with less polar CN) indicates superior aqueous solubility for the carboxylic acid form.

Synthetic intermediate Bioconjugation PROTAC linker chemistry

Fragment Library Fitness: Physicochemical Properties Align with Rule-of-Three Guidelines for Fragment-Based Screening Collections

4-[(5-Aminopyridin-2-yl)oxy]benzoic acid satisfies key fragment library criteria under the widely adopted 'Rule of Three' (Ro3) guidelines: MW ≤ 300 Da (actual 230.22), HBD ≤ 3 (actual 2), HBA ≤ 3 (actual 5, exceeding guideline), and clogP ≤ 3 (XLogP3-AA = 1.6) [1][2]. Notably, the HBA count of 5 exceeds the Ro3 threshold of 3, which is common among carboxylic acid-containing fragments and is not considered a violation when the HBA are distributed across a carboxylate and a heterocyclic nitrogen [2]. The compound's three rotatable bonds provide sufficient conformational flexibility for induced-fit binding while maintaining a low entropic penalty. In a fragment-based discovery campaign against PKC-ι, aminopyridine-containing fragment hits with similar physicochemical profiles (e.g., compound 1, IC50 = 424 μM) were successfully optimized to sub-micromolar inhibitors (compound 19, IC50 = 270 nM) through structure-guided growth [3], demonstrating that fragments in this chemical space are viable starting points for lead generation. The target compound's bifunctional architecture (amino handle + carboxylic acid handle) provides two independent vectors for fragment growing or linking strategies.

Fragment-based drug discovery Rule of Three Library design

Commercial Availability and Purity Benchmark: Multi-Vendor Sourcing with Defined Purity Grades Supports Reproducible Procurement

4-[(5-Aminopyridin-2-yl)oxy]benzoic acid is stocked by multiple independent suppliers with specified purity grades, enabling competitive procurement and quality verification. Available purity specifications include 95% (abcr GmbH, catalog AB235688) and 98% (Leyan, product 1529210) . Additional vendors include Apollo Scientific (catalog OR103637), Fluorochem, and CymitQuimica (reference 10-F778317) [1]. By contrast, the 3-amino regioisomer (CAS 874791-27-2) is listed by Sigma-Aldrich and Apollo Scientific with similar availability , but the 5-amino substitution pattern of the target compound provides distinct hydrogen-bonding geometry. Multi-vendor sourcing reduces supply chain risk and enables purity-tiered procurement strategies, where 95% material can be used for initial screening and 98% material for confirmatory or biophysical assays.

Chemical procurement Purity specification Vendor qualification

Procurement-Driven Application Scenarios for 4-[(5-Aminopyridin-2-yl)oxy]benzoic Acid


Fragment-Based Screening Library Construction Targeting Kinase Hinge Binders

In fragment-based drug discovery campaigns against kinases, the 5-aminopyridine moiety serves as a privileged hinge-binding motif [1]. 4-[(5-Aminopyridin-2-yl)oxy]benzoic acid can be incorporated into fragment screening libraries at concentrations of 0.5–2 mM in DMSO-d6, leveraging its favorable solubility profile (XLogP3-AA = 1.6) and dual H-bond donor capacity (HBD = 2) [2]. The carboxylic acid handle provides a convenient site for SPR immobilization or fluorescent probe attachment without modifying the aminopyridine pharmacophore. Evidence from the PKC-ι fragment campaign demonstrates that aminopyridine fragments with IC50 values starting at 424 μM can be optimized to 270 nM inhibitors through structure-guided growth [1], validating the fragment starting point potential of this chemical class.

Synthetic Intermediate for Parallel Library Synthesis via Amide Coupling

The free carboxylic acid group (pKa ~4.2) enables direct HATU- or EDC-mediated amide coupling with diverse amine building blocks without protective group chemistry [3]. This contrasts with the nitrile analog (CAS 125125-29-3), which requires a preliminary hydrolysis or reduction step, adding 1–2 synthetic transformations and reducing overall yield [4]. For medicinal chemistry groups synthesizing 96-well plate format libraries, the carboxylic acid functionality supports automated liquid-handling workflows using standard carbodiimide coupling protocols, with typical coupling efficiencies of 70–95% depending on the amine nucleophile.

Biophysical Assay Development: SPR and ITC Probe Immobilization

The para-benzoic acid moiety enables EDC/NHS-mediated immobilization onto amine-functionalized SPR sensor chips (e.g., CM5 chips) without requiring additional linker chemistry [2]. The 5-aminopyridine moiety remains solvent-exposed and available for analyte binding. This orthogonal immobilization strategy is not directly feasible with the nitrile or methyl ester analogs, which lack the free carboxylic acid for direct coupling. The compound's moderate molecular weight (230.22 Da) and low clogP (1.6) minimize non-specific binding to sensor surfaces, a common issue with more hydrophobic fragments [2].

PROTAC Linker Precursor for Targeted Protein Degradation

In PROTAC (PROteolysis TArgeting Chimera) design, bifunctional molecules require a ligand for the target protein, a linker, and an E3 ligase ligand. 4-[(5-Aminopyridin-2-yl)oxy]benzoic acid provides two orthogonal functionalization sites: the carboxylic acid for linker attachment via amide bond formation, and the 5-amino group for further derivatization or direct target engagement [1][3]. The compound's three-rotatable-bond architecture provides sufficient conformational flexibility for linker optimization while maintaining a compact fragment-like profile that minimizes molecular weight creep during PROTAC assembly. The availability of this compound at 98% purity supports the high purity requirements of cellular PROTAC assays.

Quote Request

Request a Quote for 4-[(5-Aminopyridin-2-yl)oxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.